Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl and tert-butyl groups attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Pyrazole derivatives with substituted functional groups.
Scientific Research Applications
Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
- Ethyl 1-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(tert-butyl)-4-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(tert-butyl)-4-isopropyl-1H-pyrazole-3-carboxylate
Comparison: Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Biological Activity
Ethyl 1-(tert-butyl)-4-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
The compound features a pyrazole ring system, which is known for its ability to interact with various biological targets.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.015 μmol/mL |
Escherichia coli | 0.038 μmol/mL |
Pseudomonas aeruginosa | 0.067 μmol/mL |
Candida albicans | 0.020 μmol/mL |
These MIC values indicate that the compound exhibits potent activity, comparable to standard antibiotics such as ampicillin and fluconazole .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. The compound demonstrated significant inhibition of inflammatory markers, making it a candidate for treating inflammatory diseases.
Activity | IC50 Value (μg/mL) |
---|---|
COX-1 Inhibition | 5.40 |
COX-2 Inhibition | 0.01 |
5-LOX Inhibition | 1.78 |
These findings suggest that the compound may selectively inhibit COX enzymes, which are critical targets in the management of pain and inflammation .
3. Anticancer Activity
Recent studies have explored the anticancer effects of pyrazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Study:
In a study involving human cancer cell lines, this compound exhibited cytotoxic effects with an IC50 value ranging from 10 to 20 μM across different cell types . This suggests that further development could lead to effective cancer therapies.
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of COX Enzymes : The compound's selective inhibition of COX-2 suggests potential applications in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .
- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 1-tert-butyl-4-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-9-8-14(12(3,4)5)13-10(9)11(15)16-7-2/h8H,6-7H2,1-5H3 |
InChI Key |
MDVRVCJMGWHSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N=C1C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
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